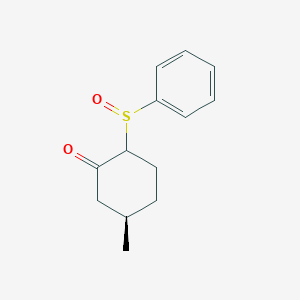
(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one is a useful research compound. Its molecular formula is C13H16O2S and its molecular weight is 236.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure features a cyclohexanone core substituted with a benzenesulfinyl group. This unique arrangement contributes to its biological activity, particularly in enzyme inhibition and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes, which can be beneficial in the treatment of diseases where these enzymes are overactive.
- Antioxidant Properties : The presence of the sulfinyl group is associated with antioxidant activity, which may help in combating oxidative stress in cells.
The mechanisms through which this compound exerts its effects include:
- Binding Affinity : The compound shows high binding affinity to target enzymes, which can lead to the inhibition of their activity. For instance, studies have indicated that it effectively binds to acetylcholinesterase (AChE), an enzyme involved in neurotransmission.
- Radical Scavenging : The sulfinyl group contributes to the radical scavenging ability, neutralizing free radicals and reducing cellular damage.
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate | Disruption of bacterial cell wall |
| Enzyme Inhibition | High | Competitive inhibition of AChE |
| Antioxidant | Significant | Radical scavenging |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains (e.g., E. coli, S. aureus) revealed that this compound inhibited growth at concentrations as low as 50 µg/mL. This suggests its potential use as a therapeutic agent in treating bacterial infections.
- Enzyme Inhibition Study : In vitro assays demonstrated that the compound inhibited AChE with an IC50 value of 25 µM. This inhibition could be beneficial for conditions like Alzheimer's disease, where AChE activity is detrimental.
- Antioxidant Activity Assessment : The compound was tested for its ability to scavenge DPPH radicals, showing a significant reduction in radical concentration at a concentration of 100 µM, indicating strong antioxidant properties.
Propriétés
IUPAC Name |
(5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S/c1-10-7-8-13(12(14)9-10)16(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-,13?,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEXQTWDEVPGTC-NBZBQWRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)S(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(C(=O)C1)S(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455862 |
Source


|
| Record name | (5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88154-77-2 |
Source


|
| Record name | (5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














